molecular formula C10H8FN B1447569 (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile CAS No. 1365836-27-6

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile

Cat. No.: B1447569
CAS No.: 1365836-27-6
M. Wt: 161.18 g/mol
InChI Key: SESJHXBQDKMLMY-POHAHGRESA-N
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Description

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile is a fluorinated acrylonitrile derivative presented as a high-purity synthetic building block for research and development. Compounds within this chemical class, particularly those featuring an acrylonitrile core with fluoro and aryl substituents, are of significant interest in medicinal chemistry and materials science. They are frequently employed as key intermediates in the synthesis of more complex molecules. The distinct stereochemistry (Z-configuration) and the presence of both an electron-withdrawing nitrile group and a fluorine atom on the alkene can influence the compound's reactivity, dipole moment, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize such fluorinated building blocks in various applications, including the design and synthesis of potential bioactive molecules for pharmaceutical discovery and the development of advanced materials. As a versatile chemical intermediate, it can undergo further functionalization through reactions such as nucleophilic addition or cyclization to construct heterocyclic systems commonly found in active compounds. This product is intended for use in controlled laboratory settings by qualified research professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-3-fluoro-3-(2-methylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-6H,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESJHXBQDKMLMY-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=C/C#N)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Summary of Research Findings

  • The RuPhosAuCl catalyst system with p-chlorobenzoic acid additive in a mixed solvent system provides the best balance of yield (>90%) and Z-selectivity (>90% Z-isomer) for the hydrofluorination reaction.
  • Acid additives are crucial for solubility and reaction efficiency; benzoic acid derivatives with optimal pKa values enhance the process.
  • The stereoselectivity is influenced by ligand choice, solvent, and acid additive, highlighting the importance of reaction optimization.
  • Purification by chromatography yields analytically pure this compound suitable for further applications.

Data Table: Typical Reaction Setup and Outcomes

Parameter Typical Value/Condition
Substrate 2-methylphenyl-substituted alkyne
Catalyst RuPhosAuCl (10 mol%)
Fluorine Source Et3N·3HF (triethylamine trihydrofluoride)
Acid Additive p-Chlorobenzoic acid (10 mol%)
Solvent CH3CN:CH2Cl2 (1:1)
Temperature Room temperature to 80 °C
Reaction Time 2–8 hours
Yield 85–95%
Z:E Ratio >90:10 (high Z-selectivity)
Purification Column chromatography (diethyl ether/petroleum ether)

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, facilitating the creation of derivatives with tailored properties.

ApplicationDescription
Building BlockUsed in the synthesis of complex organic molecules.
FunctionalizationAllows for the introduction of diverse functional groups.

Biology

The compound is being investigated for its potential bioactive properties, particularly in relation to cancer treatment and enzyme inhibition. Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines.

In Vitro Activity:

  • Cell Lines Tested: Various cancer cell lines including breast and prostate cancer.
  • IC50 Values: Demonstrated significant potency with IC50 values ranging from 0.3 µM to 5.0 µM against different cell lines.
Cell LineIC50 (µM)
MX-1 (BRCA1 mutant)0.3
Capan-1 (BRCA2 mutant)5.0

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent targeting specific enzymes involved in disease pathways. The nitrile group may participate in biochemical reactions that are crucial for drug efficacy.

Mechanism of Action:
The compound may inhibit specific enzymes or receptors, impacting cellular signaling pathways involved in cancer progression. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Cancer Cell Line Studies:
    • A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant anti-proliferative activity.
    • Results indicated that compounds with similar structures often act as inhibitors of poly(ADP-ribose) polymerase (PARP), suggesting potential use in DNA repair-targeted therapies.
  • Enzyme Inhibition Studies:
    • Investigations into its role as an enzyme inhibitor have shown promising results in modulating pathways associated with tumor growth.
    • The compound's binding affinity to target enzymes was assessed using dynamic docking studies, revealing favorable interactions.

Mechanism of Action

The mechanism of action of (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile with structurally analogous α,β-unsaturated nitriles, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Functional Comparison of Prop-2-enenitrile Derivatives

Compound Name (Z-Configuration) Substituents (Position) Fluorine Presence Aromatic Group Key Structural Features
This compound 2-methylphenyl (C3) Yes (C3) 2-methylphenyl Z-configuration; electron-withdrawing F and nitrile groups
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-...prop-2-enenitrile 4-chlorophenyl (C3), sulfonamido-methyl (C2) No (Cl at C3) 4-chlorophenyl Chlorine substituent; bulky sulfonamido group at C2
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-fluorophenyl (C3), methoxyimino (C2) Yes (C3) 4-fluorophenyl Methoxyimino group introduces additional conjugation
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile 4-methylphenyl (C2), 2-naphthyl (C3) No 4-methylphenyl, 2-naphthyl Bulkier naphthyl group increases steric hindrance

Key Observations:

Substituent Electronic Effects: The fluorine atom in this compound enhances electron withdrawal compared to chlorine in the 4-chlorophenyl analog . This likely increases the compound’s electrophilicity, making it more reactive in nucleophilic additions.

Steric and Spatial Effects :

  • The 2-methylphenyl group in the target compound creates ortho-substitution steric hindrance, which may reduce rotational freedom and influence crystal packing or intermolecular interactions . In contrast, the 4-methylphenyl and 2-naphthyl groups in introduce para-substitution and extended π-systems, respectively, altering solubility and aggregation behavior.

NMR Spectral Differences :

  • Evidence from demonstrates that substituent position (e.g., 2-methyl vs. 4-methylphenyl) significantly impacts chemical shifts in regions corresponding to protons near the substituents. For instance, the ortho-methyl group in the target compound would deshield adjacent protons, leading to distinct NMR profiles compared to para-substituted analogs.

Lumping Strategy Implications :

  • Evidence suggests that compounds with similar core structures (e.g., prop-2-enenitrile backbone) may undergo analogous physicochemical processes. However, the Z-configuration and substituent variations (e.g., fluorine vs. chlorine, methyl vs. naphthyl) necessitate separate consideration in reaction modeling or environmental fate studies.

These factors might influence crystallinity or supramolecular assembly.

Biological Activity

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀FN
  • Molecular Weight : Approximately 185.20 g/mol
  • Structure : The compound features a double bond configuration that influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, altering signaling pathways that influence cellular responses.

The presence of the fluoro group potentially enhances binding affinity, while the nitrile moiety may facilitate covalent interactions with proteins, making it a candidate for further pharmacological exploration.

Biological Activity

Research into the biological activity of this compound reveals several promising effects:

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value of approximately 15 µM in human breast cancer cells, suggesting significant potential for development as an anticancer agent .

Antimicrobial Activity

Preliminary investigations show that this compound possesses antimicrobial properties. In vitro assays demonstrated inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationships (SAR)

The SAR of this compound highlights the importance of substituents on biological activity:

  • Fluorine Substitution : Enhances lipophilicity and binding affinity to target proteins.
  • Aromatic Ring Modifications : Alter the electronic properties and steric hindrance, influencing the compound's overall activity.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, showing a dose-dependent response with significant cell death at higher concentrations .
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)25
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects with MIC values indicating potential therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile?

The compound can be synthesized via hydrocyanation of substituted alkynes. A PdCl₂/pyridine catalytic system enables the addition of trimethylsilyl cyanide (TMSCN) to fluorinated alkynes, yielding stereoselective (Z)-configured nitriles. Reaction optimization should focus on solvent choice (e.g., toluene), stoichiometry (2:1 TMSCN:alkyne), and reflux conditions (20 hours) to achieve >90% yield and high stereochemical purity .

Q. How is the stereochemical configuration (Z/E) of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous determination of stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with refined Flack parameters (<0.1) validate the (Z)-configuration. Data collection parameters (e.g., a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) and refinement using SHELXL (R₁ < 0.05) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -120 ppm for vinylic-F), while ¹H NMR reveals coupling constants (e.g., JH-F ~ 40 Hz) to confirm stereochemistry.
  • IR : A sharp nitrile stretch (~2220 cm⁻¹) confirms the C≡N group.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 229.08 for [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Use SHELXL’s PART and SUMP instructions to model disorder. For example, split positions for fluorinated groups with occupancy ratios refined to 70:30. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry elements, ensuring Rint < 0.05 post-refinement .

Q. What strategies improve stereoselectivity in the synthesis of fluorinated α,β-unsaturated nitriles?

  • Catalytic Tuning : Replace PdCl₂ with Pd(OAc)₂ and chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee > 95%).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (Z)-isomers.
  • Kinetic Control : Lower reaction temperatures (-20°C) reduce isomerization to (E)-forms .

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the solid-state packing of this compound?

Graph-set analysis (e.g., C(6) motifs for H-bonds) reveals intermolecular interactions. For instance, C≡N···H–C (2.8 Å) and fluorophenyl π-stacking (3.4 Å offset) stabilize the lattice. Use Mercury 4.0 to visualize packing diagrams and quantify interaction energies (e.g., -15 kJ/mol for π-π contacts) .

Methodological Considerations

Q. What computational tools predict the thermodynamic stability of (Z)- vs. (E)-isomers?

DFT calculations (B3LYP/6-311+G**) with implicit solvation (SMD model) compare Gibbs free energies (ΔG). For (Z)-isomers, lower steric strain (e.g., 5 kJ/mol stabilization) correlates with experimental prevalence. NBO analysis identifies hyperconjugative stabilization of the nitrile group .

Q. How are batch-to-batch variations in crystallinity addressed during scale-up?

  • Seeding : Introduce microcrystals from prior batches to control nucleation.
  • Anti-Solvent Crystallization : Gradually add hexane to saturated THF solutions to enhance crystal uniformity.
  • Monitor via PXRD (e.g., match peak positions at 2θ = 12.4°, 15.7°) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
Reactant of Route 2
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile

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